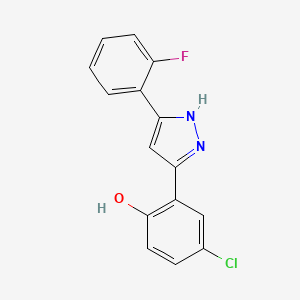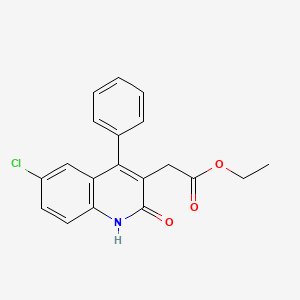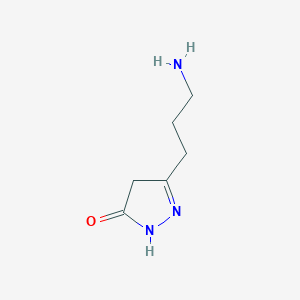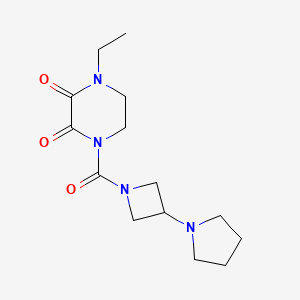
4-chloro-2-(5-(2-fluorophenyl)-1H-pyrazol-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a complex organic molecule that contains a pyrazole ring (a type of heterocyclic aromatic organic compound), phenol groups (aromatic rings with a hydroxyl group), and halogens (chlorine and fluorine) .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Phenols, for instance, can undergo reactions like electrophilic aromatic substitution, oxidation, and reduction .Physical and Chemical Properties Analysis
Physical and chemical properties include characteristics like boiling point, melting point, density, etc. For example, 4-Chloro-2-fluorophenyl isocyanate has a boiling point of 201-202 °C and a density of 1.354 g/mL at 25 °C .Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations
Research involving molecular docking and quantum chemical calculations of compounds structurally related to 4-chloro-2-(5-(2-fluorophenyl)-1H-pyrazol-3-yl)phenol reveals insights into their potential biological effects. For instance, studies have shown that such compounds can be modeled to predict their interaction with biological targets, enhancing our understanding of their potential efficacy in drug design and development (A. Viji et al., 2020).
Synthesis and Structural Characterization
The synthesis and structural characterization of compounds featuring the pyrazoline and fluorophenyl groups have been extensively studied. These compounds have been synthesized in high yields and their structures determined by single crystal diffraction, revealing their planarity and conformational details which are crucial for their biological activities (B. Kariuki et al., 2021).
Photophysical and Physicochemical Investigation
Compounds with the pyrazoline structure have been investigated for their photophysical and physicochemical properties. Studies include multi-step synthesis processes and assessments of their fluorescent chemosensor capabilities, particularly for metal ion detection, which is valuable in both environmental monitoring and biomedical applications (Salman A. Khan, 2020).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of new fluorine-containing thiadiazolotriazinones, which are related to the core structure of interest, have been explored. These studies provide a basis for the development of new therapeutic agents with potential efficacy against various bacterial and fungal pathogens (B. S. Holla et al., 2003).
Spectroscopic Analysis and Bioactivity Studies
The bioactive molecules structurally similar to this compound have been characterized through spectroscopic methods and tested for their antimicrobial activity. These compounds exhibit antifungal and antibacterial effects, demonstrating their potential as lead compounds for the development of new antimicrobial agents (A. Viji et al., 2020).
Safety and Hazards
Safety and hazards of a compound depend on its physical and chemical properties. For instance, 4-Chloro-2-fluorophenyl isocyanate is considered hazardous by the 2012 OSHA Hazard Communication Standard. It’s a flammable liquid and vapor, causes skin and eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
4-chloro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O/c16-9-5-6-15(20)11(7-9)14-8-13(18-19-14)10-3-1-2-4-12(10)17/h1-8,20H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPYOHBKUACBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NN2)C3=C(C=CC(=C3)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methoxy-1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2590948.png)
![N-(benzo[d]thiazol-2-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2590949.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B2590953.png)
![N-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2590955.png)
![6-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B2590956.png)


![1-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2590961.png)


![N-[(5-bromo-2-methoxyphenyl)methyl]-5-chloro-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2590965.png)
![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2590969.png)

